7-Ethoxy versus 7-Hydroxy Substituent: AKR1B10 Inhibitory Activity Abrogation
The 7-hydroxyl group on the chromene core was identified as an absolute structural prerequisite for potent AKR1B10 inhibition in 2-phenyliminochromene-3-carboxamides [1]. The most potent analog in this series, 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (5n), exhibited a Ki of 1.3 nM against AKR1B10 [1]. The target compound bears a 7-ethoxy substituent, which replaces the critical hydrogen-bond-donating hydroxyl with a non-hydrogen-bond-donating ethoxy group. Based on the SAR trends established in the same study, this substitution is expected to eliminate the hydrogen-bond interactions with Tyr49 and His111 that are essential for high-affinity AKR1B10 binding, resulting in drastically reduced inhibitory potency relative to the 7-hydroxy analog [1].
| Evidence Dimension | AKR1B10 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | No direct AKR1B10 Ki data available; 7-ethoxy substitution predicted to abolish sub-nanomolar activity based on established SAR that requires 7-OH for hydrogen bonding with Tyr49 and His111 [1] |
| Comparator Or Baseline | 7-Hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (5n): Ki = 1.3 nM [1] |
| Quantified Difference | Qualitative: essential H-bond donor (7-OH) replaced by non-H-bond-donating 7-ethoxy group; SAR indicates this modification abolishes potent AKR1B10 inhibition [1] |
| Conditions | AKR1B10 enzyme inhibition assay measuring NADPH-dependent reductase activity; assay performed with recombinant enzyme; Ki determined by kinetic analysis (Bioorg. Med. Chem. 2013, 21:6378-6384) |
Why This Matters
This compound is unsuitable as an AKR1B10 inhibitor and should not be selected for projects targeting this enzyme; its 7-ethoxy substitution directs utility toward orthogonal applications (e.g., coordination chemistry, fluorescence) where H-bond donation at C7 is not required.
- [1] Endo, S., Hu, D., Suyama, M., et al. Synthesis and structure–activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo–keto reductase (AKR) 1B10. Bioorg. Med. Chem. 2013, 21 (21), 6378–6384. View Source
